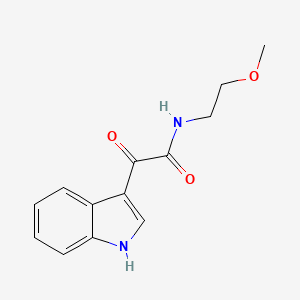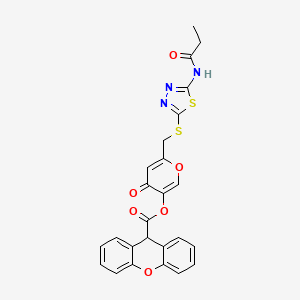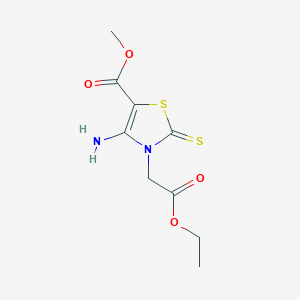
3-(4-Chlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione (CPT) is an organic compound that has been studied for its potential applications in the fields of biochemistry and physiology. CPT is a small molecule that can be synthesized in the laboratory and has been used in a variety of scientific research applications.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Compounds with the chlorophenyl thiazole structure have been synthesized and analyzed for their crystal structures, showcasing the diverse chemical reactivity and potential applications in developing new materials and pharmaceuticals. For instance, the synthesis and crystal structure analysis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative were reported, highlighting the significance of chlorine substituent in influencing molecular structure and interactions (Banu et al., 2014).
Molecular Docking Studies
Research also involves detailed molecular docking studies to explore the interactions between synthesized compounds and biological targets. For example, a study on the spectroscopic identification, structural features, and molecular docking using Pim-1 kinase cancer protein for a compound structurally related to "3-(4-Chlorophenyl)-1lambda6,3-thiazolane-1,1,4-trione" suggests potential applications in cancer research (Shanmugapriya et al., 2022).
Antimicrobial Activity
The synthesis and evaluation of antimicrobial activity of pyrazole nucleus-containing 2-thioxothiazolidin-4-one derivatives, including the 3-(4-chlorophenyl) variant, demonstrate the relevance of these compounds in developing new antimicrobial agents. This research indicates the potential of these molecules in addressing bacterial and fungal infections (B'Bhatt & Sharma, 2017).
Corrosion Inhibition
Another significant application is in the field of corrosion inhibition, where thiazole and thiadiazole derivatives, including those with chlorophenyl groups, have been studied for their efficiency in preventing corrosion of metals, indicating their utility in industrial applications (Kaya et al., 2016).
Advanced Materials
Research on the synthesis of thermally stable aromatic polymers incorporating chlorophenyl and thiazole units showcases the application of these compounds in creating high-performance materials with desirable thermal properties (Wang & Wu, 2003).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-1,1-dioxo-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3S/c10-7-1-3-8(4-2-7)11-6-15(13,14)5-9(11)12/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWDYCLIBYGMQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CS1(=O)=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[1-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B2685706.png)

![7-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2685708.png)
![N-(4-methoxyphenyl)-2-{7-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl}acetamide](/img/structure/B2685710.png)


![5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylic acid](/img/structure/B2685716.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2685717.png)
![1-{1-[1-(4-chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl}-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2685719.png)


![N-([2,3'-bipyridin]-5-ylmethyl)thiophene-3-carboxamide](/img/structure/B2685724.png)
